![molecular formula C19H18N4O3 B7498588 Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498588.png)
Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate, also known as MPB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MPB is a member of the pyrazole family of compounds and has been shown to have significant effects on various biological processes.
Mechanism of Action
Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate exerts its effects by inhibiting the activity of the enzyme, dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that is involved in the degradation of incretin hormones, which regulate glucose homeostasis. By inhibiting DPP-IV, Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate increases the levels of incretin hormones, leading to improved glucose regulation. Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has also been shown to have anti-inflammatory effects, which may be mediated by its effects on DPP-IV.
Biochemical and Physiological Effects:
Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has been shown to have significant effects on glucose regulation, inflammation, and cell proliferation. In preclinical studies, Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has been shown to improve glucose tolerance and reduce insulin resistance. Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has also been shown to have anti-inflammatory effects, which may be mediated by its effects on DPP-IV. Additionally, Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has been shown to inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has been extensively studied in vitro and in vivo, and has shown promising results in preclinical studies. However, there are also limitations to using Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate in lab experiments. Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the effects of Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate may be specific to certain cell types or disease models, and may not be generalizable to other systems.
Future Directions
There are several future directions for research on Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate. First, clinical trials are needed to determine the safety and efficacy of Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate in humans. Second, the effects of Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate on other biological processes, such as apoptosis and angiogenesis, should be investigated. Third, the potential for Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate to be used in combination with other therapies, such as chemotherapy or radiation, should be explored. Finally, the development of more potent and selective inhibitors of DPP-IV may lead to the development of more effective therapies for diabetes and other diseases.
Synthesis Methods
The synthesis of Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate involves several steps, starting with the reaction of 5-methyl-1-pyridin-2-ylhydrazine with ethyl 4-chlorobenzoate to form the intermediate product. The intermediate is then reacted with 4-pyrazolecarboxylic acid to form the final product, Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate. The synthesis method has been optimized to yield high purity and high yield of Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate.
Scientific Research Applications
Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on various biological processes, including inflammation, cell proliferation, and apoptosis. Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has been studied in vitro and in vivo, and has shown promising results in preclinical studies.
properties
IUPAC Name |
ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-3-26-19(25)14-7-9-15(10-8-14)22-18(24)16-12-21-23(13(16)2)17-6-4-5-11-20-17/h4-12H,3H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJZKKGUZYUPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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